(R)-2-Ethylhexanoic acid
Overview
Description
(R)-2-Ethylhexanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.214. The purity is usually 95%.
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Scientific Research Applications
Biodegradation of Plasticizers
(R)-2-Ethylhexanoic acid is a metabolite resulting from the partial degradation of plasticizers like di-ethylhexyl phthalate (DEHP) and di-ethylhexyl adipate (DEHA) by soil microorganisms such as Rhodococcus rhodochrous. Interestingly, while other metabolites inhibit microbial growth, this compound does not exhibit this inhibitory effect. Its high concentration is attributed to the resistance of this compound to microbial degradation, possibly due to its ethyl branch. This insight aids in understanding the environmental fate of plasticizers and their degradation products (Nalli, Cooper, & Nicell, 2006).
Role in Immune Response
Although not directly related to the specific compound this compound, its structural relative, 2-ethylhexanoic acid (2-EHA), has been studied for its effects on human polymorphonuclear leukocytes (PMNL). 2-EHA was found to inhibit the production of reactive oxygen species in PMNL, suggesting an immunosuppressive effect in vitro (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).
Enzymatic Production and Stereoselectivity
P450cam, an enzyme, exhibits stereoselectivity in catalyzing the formation of 2-ethylhexanoic acid from 2-ethylhexanol, producing more of the (R)-enantiomer than the (S)-enantiomer. This study provides a foundation for active site design in enzymes aimed at producing specific enantiomers of a compound (French et al., 2001).
Catalytic Applications
This compound has been employed as a dual solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating remarkable catalytic activity and reusability. This application highlights its potential as an eco-friendly and efficient catalyst in organic synthesis (Hekmatshoar et al., 2015).
Material Science and Nanotechnology
In materials science, metal 2-ethylhexanoates, which include the this compound derivative, are widely used as metal-organic precursors. They find applications in catalysts for polymerizations and in the painting industry for their properties as driers. This review emphasizes their diverse applications in precursor chemistry and materials science (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Mechanism of Action
Target of Action
It is known that similar compounds, such as ®-alpha lipoic acid, have been found to inhibit histone deacetylases (hdacs) at physiologically relevant concentrations . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key process in gene regulation.
Mode of Action
Based on its structural similarity to ®-alpha lipoic acid, it may interact with its targets (like hdacs) and cause changes in gene expression by altering the state of dna wrapping around histones .
Biochemical Pathways
Compounds with similar structures, such as ®-alpha lipoic acid, have been shown to affect various metabolic pathways . For instance, they can influence the mevalonate pathway, which is crucial for the biosynthesis of several classes of bioactive molecules including cholesterol .
Pharmacokinetics
Similar compounds like ®-alpha lipoic acid have been reported to have poor absorption and low bioavailability due to their tendency to polymerize and poor aqueous solubility .
Result of Action
Similar compounds like ®-alpha lipoic acid have been shown to cause hyperacetylation of hdac substrates, which can lead to changes in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Ethylhexanoic acid. It is generally known that factors such as pH, temperature, and presence of other compounds can affect the stability and activity of bioactive compounds .
Properties
IUPAC Name |
(2R)-2-ethylhexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56006-48-5 | |
Record name | (-)-2-Ethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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